molecular formula C8H7ClN4 B1488355 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1158452-17-5

3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B1488355
CAS No.: 1158452-17-5
M. Wt: 194.62 g/mol
InChI Key: KXHCOBFCXNSJGT-UHFFFAOYSA-N
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Description

3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C8H7ClN4C_8H_7ClN_4 and a molecular weight of approximately 194.62 g/mol. It features a pyridazine core substituted with a chlorine atom at the third position and a 4-methyl-1H-pyrazol group at the sixth position. This structural configuration is critical for its biological activity, particularly in inhibiting specific enzymes and interacting with cellular targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. Studies have shown that compounds with similar pyrazole structures can inhibit the growth of several types of cancer, including lung, brain, colorectal, and breast cancers . The compound's ability to induce cytotoxic effects suggests it may serve as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition could lead to significant implications for drug-drug interactions, making it important for pharmaceutical applications.

Interaction with Biological Macromolecules

The compound has also been studied for its DNA binding capabilities and interactions with other biological macromolecules. These interactions are essential for understanding its mechanism of action and potential therapeutic applications.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with various protein kinases and enzymes involved in cellular signaling pathways. Understanding these interactions will be critical for elucidating the compound's full therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Chloro-6-(1H-pyrazol-1-yl)pyridazineC₇H₅ClN₄Lacks methyl substitution on pyrazole
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazineC₈H₇ClN₄IContains iodine instead of methyl
3-Chloro-6-(2-methyl-1H-pyrazol-4-yl)pyridazineC₈H₇ClN₄Different methyl position on pyrazole
3-Chloro-6-(phenyl)-pyridazineC₉H₈ClN₄Substituted phenyl group instead of pyrazole

The unique combination of halogenation and pyrazole substitution in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

A recent study evaluated the anticancer properties of several pyrazole derivatives, including those similar to this compound. The results demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . These findings support the potential use of this compound in developing new anticancer therapies.

Properties

IUPAC Name

3-chloro-6-(4-methylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-4-10-13(5-6)8-3-2-7(9)11-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHCOBFCXNSJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.